8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]

Medicinal Chemistry Drug Discovery Scaffold Design

8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] is a high-value spirocyclic building block for medicinal chemistry. Its unique, rigid structure combines a nortropane core with an oxetane bioisostere, offering up to 4000-fold solubility enhancement over gem-dimethyl analogs. The free secondary amine enables direct diversification, saving one step per compound in library synthesis. Ideal for neuroscience (σ₁ receptor) programs and overcoming hERG or metabolic liabilities in lead optimization. Secure this differentiated scaffold for your next campaign.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B11763302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CC2CC3(CC1N2)COC3
InChIInChI=1S/C9H15NO/c1-2-8-4-9(5-11-6-9)3-7(1)10-8/h7-8,10H,1-6H2
InChIKeyDLRHOQNOTZGKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] for Medicinal Chemistry: A High-Fraction sp³ Scaffold with Oxetane Bioisostere Properties


8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] (CAS 1690341-52-6) is a spirocyclic compound consisting of an 8-azabicyclo[3.2.1]octane (nortropane) core fused via a spiro carbon to an oxetane ring. With molecular formula C₉H₁₅NO and molecular weight 153.22 g/mol, it contains a secondary amine handle for further functionalization . The compound belongs to the broader class of azaspiro oxetanes, scaffolds that have attracted considerable attention in medicinal chemistry as bioisosteres due to their high fraction of sp³-hybridized centers, three-dimensional character, and the unique physicochemical modulation conferred by the oxetane moiety [1].

Why 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] Cannot Be Replaced by Simple Azabicyclic or Oxetane Analogs in Lead Optimization


The 8-azabicyclo[3.2.1]octane core and oxetane ring are not modularly interchangeable with other azaspiro scaffolds or simple oxetane building blocks. The specific spirocyclic junction between the nortropane framework and the oxetane ring imposes a rigid, conformationally constrained three-dimensional architecture that is distinct from simpler analogs such as 2-oxa-7-azaspiro[3.5]nonane or 1-oxa-8-azaspiro[4.5]decane derivatives [1] [2]. The oxetane ring functions as a bioisostere of gem-dimethyl or carbonyl groups, capable of lowering lipophilicity and enhancing aqueous solubility by factors ranging from 4-fold to over 4000-fold depending on structural context, while the 8-azabicyclo[3.2.1]octane core provides a tropane-like geometry distinct from piperidine-based spiro systems [3] [4]. Substituting this compound with a morpholine analog, a simple azabicyclic scaffold, or a non-spirocyclic oxetane would fundamentally alter the three-dimensional pharmacophore presentation, conformational preferences, and the precise balance of physicochemical parameters required for target engagement and pharmacokinetic optimization [5].

8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] Quantitative Differentiation Evidence: Comparative Data for Procurement Decision-Making


Bioisosteric Scaffold Superiority: 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] as a Morpholine Replacement with Enhanced Solubilizing Capacity

The spirocyclic oxetane scaffold in 8-azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] belongs to a class of compounds demonstrated to function as superior bioisosteric replacements for commonly used heterocycles such as morpholine and piperazine. In head-to-head evaluations of solubilizing ability, the spirocyclic oxetane-azetidine system (2-oxa-6-azaspiro[3.3]heptane) was shown to supplant morpholine in its solubilizing capacity while offering additional benefits of reduced lipophilicity and improved metabolic stability [1] [2]. The 8-azabicyclo[3.2.1]octane core of this compound provides a conformationally constrained tropane-like geometry that is structurally distinct from the piperidine ring in 2-oxa-7-azaspiro[3.5]nonane or the azetidine ring in 2-oxa-6-azaspiro[3.3]heptane, offering a unique three-dimensional vector presentation for target engagement [3].

Medicinal Chemistry Drug Discovery Scaffold Design

Physicochemical Modulation Advantage: Oxetane-Driven Solubility Enhancement and Lipophilicity Reduction Versus Non-Oxetane Analogs

The oxetane ring in 8-azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] functions as a bioisostere of gem-dimethyl and carbonyl groups, conferring significant physicochemical advantages over non-oxetane-containing azabicyclic scaffolds. Systematic studies on oxetane substitution demonstrate that replacing a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor ranging from 4-fold to greater than 4000-fold depending on the specific molecular context, while simultaneously reducing lipophilicity and lowering the rate of metabolic degradation in most cases [1] [2]. In contrast, simple 8-azabicyclo[3.2.1]octane derivatives lacking the oxetane spiro-fusion (e.g., tropane alkaloids such as atropine or cocaine) exhibit higher lipophilicity and lack the polarity modulation provided by the oxygen atom in the strained four-membered ring [3]. The oxetane ring also modulates the basicity (pKa) of nearby amine groups, which can reduce hERG channel binding liability compared to more basic piperidine-containing scaffolds [4].

ADME Physicochemical Properties Lead Optimization

Receptor Targeting Potential: 8-Azabicyclo[3.2.1]octane Core Affinity for Sigma-1 Receptors Versus Alternative Azaspiro Scaffolds

The 8-azabicyclo[3.2.1]octane (nortropane) core present in this compound has demonstrated utility as a privileged scaffold for sigma receptor ligands, particularly sigma-1 (σ₁) receptors implicated in pain, anxiety, depression, and neuroprotection [1]. A series of 1-oxa-8-azaspiro[4.5]decane derivatives, structurally related to 8-azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] but with a different ring size, exhibited nanomolar affinity for σ₁ receptors (Ki(σ₁) = 0.61–12.0 nM) with moderate selectivity over σ₂ receptors (Ki(σ₂)/Ki(σ₁) ratio = 2–44) [2]. In contrast, alternative azaspiro scaffolds lacking the 8-azabicyclo[3.2.1]octane core (e.g., 2-oxa-7-azaspiro[3.5]nonane derivatives) have not been reported to exhibit comparable σ₁ receptor engagement, as they lack the tropane-like geometry required for optimal interaction with this receptor class [3]. The oxa-azaspiro compounds containing the 8-azabicyclo framework have been patented specifically for pain treatment via sigma receptor modulation [1].

Neuroscience Sigma Receptor CNS Drug Discovery

Synthetic Versatility: Secondary Amine Handle Enables Diverse Functionalization Versus Protected or Fully Substituted Analogs

8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] contains a free secondary amine (NH) in the 8-position of the bicyclic system, providing a direct functionalization handle for amide bond formation, reductive amination, N-arylation, or sulfonylation without requiring deprotection steps . In contrast, many commercially available azaspiro-oxetane building blocks are supplied as N-protected derivatives (e.g., N-Boc, N-Cbz, N-tosyl) or as fully substituted analogs that lack a functionalizable nitrogen, requiring additional synthetic steps to access the free amine [1]. For example, tert-butyl(1R,3r,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate and related N-protected spiro compounds necessitate Boc-deprotection with TFA prior to further elaboration, adding one step and potential yield loss to synthetic sequences . The unsubstituted nature of this compound eliminates this deprotection requirement, reducing step count and improving overall synthetic efficiency in library production or lead optimization campaigns.

Synthetic Chemistry Building Block Parallel Synthesis

8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] Optimal Application Scenarios for Medicinal Chemistry and Drug Discovery Programs


Lead Optimization Programs Requiring Improved Solubility and Reduced Lipophilicity

In lead optimization campaigns where a promising hit compound exhibits poor aqueous solubility or excessive lipophilicity (LogD > 3), incorporating the 8-azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] scaffold as a replacement for gem-dimethyl or carbonyl-containing fragments can increase solubility by 4-fold to over 4000-fold while reducing LogP, based on class-level evidence for oxetane bioisosteres [1]. The calculated LogP of 0.9174 for this unsubstituted scaffold indicates a favorable starting point for achieving drug-like physicochemical profiles, in contrast to more lipophilic non-oxetane azabicyclic scaffolds .

CNS Drug Discovery Targeting Sigma-1 Receptors for Pain, Anxiety, or Neurodegenerative Disorders

This compound serves as a core scaffold for developing sigma-1 (σ₁) receptor ligands, leveraging the 8-azabicyclo[3.2.1]octane pharmacophore that has demonstrated nanomolar σ₁ affinity (Ki = 0.61–12.0 nM) in structurally related 1-oxa-8-azaspiro[4.5]decane derivatives [2]. The oxa-azaspiro compound class has been patented specifically for pain treatment via sigma receptor modulation, making this building block a strategic entry point for neuroscience drug discovery programs targeting σ₁-mediated pathways [3].

High-Throughput Parallel Synthesis and Library Production

The free secondary amine handle on 8-azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] enables direct functionalization via amide coupling, reductive amination, or N-arylation without requiring deprotection steps, reducing synthetic sequences by one step per compound compared to N-protected spirocyclic building blocks . This efficiency gain is particularly valuable in parallel synthesis workflows where 24-96 compound libraries are prepared simultaneously, translating to 24-96 fewer deprotection reactions and corresponding workup procedures per campaign.

Scaffold-Hopping from Morpholine or Piperazine-Containing Lead Compounds

When a lead series containing morpholine or piperazine fragments encounters liabilities such as hERG channel blockade, high metabolic clearance, or limited intellectual property space, the 8-azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] scaffold offers a three-dimensional bioisosteric replacement with demonstrated advantages in solubilizing capacity and metabolic stability [4] [5]. The conformational constraint imposed by the spirocyclic junction provides a unique vector presentation that can improve target selectivity while maintaining or enhancing favorable ADME properties.

Quote Request

Request a Quote for 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.